molecular formula C26H19BrN4O4 B11711605 3-[1-acetyl-5-(3-nitrophenyl)-4,5-dihydro-1H-pyrazol-3-yl]-6-bromo-4-phenylquinolin-2(1H)-one

3-[1-acetyl-5-(3-nitrophenyl)-4,5-dihydro-1H-pyrazol-3-yl]-6-bromo-4-phenylquinolin-2(1H)-one

Cat. No.: B11711605
M. Wt: 531.4 g/mol
InChI Key: JLUALTVFLLOANS-UHFFFAOYSA-N
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Description

3-[1-Acetyl-5-(3-nitrophenyl)-4,5-dihydro-1H-pyrazol-3-yl]-6-bromo-4-phenyl-1,2-dihydroquinolin-2-one is a complex organic compound that belongs to the class of heterocyclic compounds

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[1-acetyl-5-(3-nitrophenyl)-4,5-dihydro-1H-pyrazol-3-yl]-6-bromo-4-phenyl-1,2-dihydroquinolin-2-one typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Pyrazole Ring: The initial step involves the condensation of 3-nitrobenzaldehyde with acetylacetone in the presence of a base such as sodium ethoxide to form 1-acetyl-5-(3-nitrophenyl)-4,5-dihydro-1H-pyrazole.

    Formation of the Quinoline Ring: The next step involves the cyclization of 2-amino-5-bromobenzophenone with the pyrazole derivative in the presence of a suitable catalyst like polyphosphoric acid to form the quinoline ring.

    Final Coupling: The final step involves the coupling of the pyrazole and quinoline derivatives under acidic conditions to form the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.

Chemical Reactions Analysis

Types of Reactions

3-[1-Acetyl-5-(3-nitrophenyl)-4,5-dihydro-1H-pyrazol-3-yl]-6-bromo-4-phenyl-1,2-dihydroquinolin-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding quinoline N-oxides.

    Reduction: Reduction of the nitro group can be achieved using reducing agents such as hydrogen gas in the presence of a palladium catalyst, resulting in the formation of amino derivatives.

    Substitution: The bromine atom in the quinoline ring can be substituted with various nucleophiles like amines or thiols under suitable conditions, leading to the formation of substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, acetic acid.

    Reduction: Hydrogen gas, palladium catalyst, ethanol.

    Substitution: Amines, thiols, dimethylformamide, heat.

Major Products

    Oxidation: Quinoline N-oxides.

    Reduction: Amino derivatives.

    Substitution: Substituted quinoline derivatives.

Scientific Research Applications

3-[1-Acetyl-5-(3-nitrophenyl)-4,5-dihydro-1H-pyrazol-3-yl]-6-bromo-4-phenyl-1,2-dihydroquinolin-2-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Explored as a potential lead compound for the development of new therapeutic agents.

    Industry: Utilized in the development of new materials with specific properties, such as dyes and pigments.

Mechanism of Action

The mechanism of action of 3-[1-acetyl-5-(3-nitrophenyl)-4,5-dihydro-1H-pyrazol-3-yl]-6-bromo-4-phenyl-1,2-dihydroquinolin-2-one involves its interaction with specific molecular targets and pathways. The compound can bind to various enzymes and receptors, modulating their activity and leading to the observed biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects.

Comparison with Similar Compounds

Similar Compounds

  • 3-[1-Acetyl-5-(4-nitrophenyl)-4,5-dihydro-1H-pyrazol-3-yl]-6-bromo-4-phenyl-1,2-dihydroquinolin-2-one
  • 3-[1-Acetyl-5-(3-nitrophenyl)-4,5-dihydro-1H-pyrazol-3-yl]-6-chloro-4-phenyl-1,2-dihydroquinolin-2-one

Uniqueness

The uniqueness of 3-[1-acetyl-5-(3-nitrophenyl)-4,5-dihydro-1H-pyrazol-3-yl]-6-bromo-4-phenyl-1,2-dihydroquinolin-2-one lies in its specific combination of functional groups and ring systems, which confer distinct chemical and biological properties. The presence of the nitro group, bromine atom, and acetyl group in specific positions allows for unique interactions with biological targets and distinct reactivity patterns in chemical reactions.

Properties

Molecular Formula

C26H19BrN4O4

Molecular Weight

531.4 g/mol

IUPAC Name

3-[2-acetyl-3-(3-nitrophenyl)-3,4-dihydropyrazol-5-yl]-6-bromo-4-phenyl-1H-quinolin-2-one

InChI

InChI=1S/C26H19BrN4O4/c1-15(32)30-23(17-8-5-9-19(12-17)31(34)35)14-22(29-30)25-24(16-6-3-2-4-7-16)20-13-18(27)10-11-21(20)28-26(25)33/h2-13,23H,14H2,1H3,(H,28,33)

InChI Key

JLUALTVFLLOANS-UHFFFAOYSA-N

Canonical SMILES

CC(=O)N1C(CC(=N1)C2=C(C3=C(C=CC(=C3)Br)NC2=O)C4=CC=CC=C4)C5=CC(=CC=C5)[N+](=O)[O-]

Origin of Product

United States

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